molecular formula C38H48N4O6 B2945409 Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 2155856-58-7

Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No. B2945409
CAS RN: 2155856-58-7
M. Wt: 656.824
InChI Key: LMYRKBLOSAZLNT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a tert-butyl group, an ethoxycarbonyl group, a methylpyrazol group, a fluoren-9-ylmethoxycarbonyl group, and an azaspiro undecane group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the tert-butyl group might undergo reactions typical of alkyl groups, while the ethoxycarbonyl and methylpyrazol groups might participate in reactions typical of esters and pyrazoles, respectively .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and the results of preliminary studies. Unfortunately, without more information, it’s difficult to speculate on potential future directions .

properties

IUPAC Name

tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N4O6/c1-6-46-34(43)33-26(23-40(5)39-33)24-41(27-18-21-42(36(45)48-37(2,3)4)38(22-27)19-12-7-13-20-38)35(44)47-25-32-30-16-10-8-14-28(30)29-15-9-11-17-31(29)32/h8-11,14-17,23,27,32H,6-7,12-13,18-22,24-25H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYRKBLOSAZLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1CN(C2CCN(C3(C2)CCCCC3)C(=O)OC(C)(C)C)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate

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